molecular formula C10H6BrF2N B8228382 6-Bromo-3-(difluoromethyl)quinoline

6-Bromo-3-(difluoromethyl)quinoline

Cat. No.: B8228382
M. Wt: 258.06 g/mol
InChI Key: RUZJVLGJGGXUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(difluoromethyl)quinoline (CAS 2828438-98-6) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a quinoline scaffold substituted with a bromo group and a difluoromethyl group at the 6 and 3 positions, respectively. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly expand chemical libraries . The difluoromethyl group is a key motif known to fine-tune the properties of drug candidates, potentially improving metabolic stability, membrane permeability, and binding affinity through strategic fluorine interactions . The quinoline core is a privileged structure in medicinal chemistry, found in numerous compounds with documented kinase inhibitory activity . As such, this reagent is valuable for developing novel probes and inhibitors targeting kinases and other biological targets . It is also a key intermediate in synthesizing more complex molecules for biological evaluation. This product is offered with comprehensive analytical data to ensure identity and purity. It is supplied under an inert atmosphere and recommended to be stored at 2-8°C to maintain stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZJVLGJGGXUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol under reflux conditions for 18 hours . The reaction mixture is then concentrated and extracted to obtain the desired product.

Industrial Production Methods: Industrial production of 6-Bromo-3-(difluoromethyl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

6-Bromo-3-(difluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Positional Isomerism
  • 7-Bromo-3-(difluoromethyl)quinoline (CAS: 1207747-91-8): A positional isomer with bromine at the 7-position instead of the 6-position. This minor structural change can alter binding affinity in kinase inhibitors due to steric and electronic effects .
  • 6-Bromo-4-chloro-3-nitroquinoline (CAS: 723281-72-9): Substitution at the 4-position (chloro) and 3-position (nitro) introduces strong electron-withdrawing effects, reducing bioavailability compared to the difluoromethyl analogue .
Functional Group Differences
  • 6-Bromo-3-(chloromethyl)quinoline (CAS: 1196157-05-7): The chloromethyl group enhances electrophilicity, increasing reactivity but raising toxicity concerns compared to the more stable difluoromethyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
6-Bromo-3-(difluoromethyl)quinoline C₁₀H₆BrF₂N 258.07 3-(CF₂H), 6-Br Moderate in DMSO, CHCl₃
6-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.50 4-Cl, 3-NO₂, 6-Br Slightly soluble in MeOH, DMSO
7-Bromo-3-(difluoromethyl)quinoline C₁₀H₆BrF₂N 258.07 3-(CF₂H), 7-Br Similar to 6-Bromo isomer
6-Bromo-3-(trifluoromethyl)quinoline C₁₀H₅BrF₃N 276.06 3-CF₃, 6-Br High lipophilicity

Fluorine Substituent Effects

  • Electron Withdrawing Effects: The difluoromethyl group (-CF₂H) moderately withdraws electrons, enhancing quinoline ring stability without excessive deactivation, unlike nitro groups (-NO₂) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated compounds like 6-bromo-3-chloromethylquinoline .

Key Research Findings

  • Structure-Activity Relationships (SAR) : The 3-position substitution is critical for kinase binding. Difluoromethyl at this position optimizes potency and solubility, whereas trifluoromethyl or nitro groups compromise these properties .
  • Crystallographic Insights: Quinoline derivatives with halogen substituents (e.g., bromine) exhibit planar ring structures, facilitating π-π stacking in protein binding pockets .

Biological Activity

6-Bromo-3-(difluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes a bromine atom at the sixth position and a difluoromethyl group at the third position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C10H6BrF2N, with a molecular weight of approximately 270.06 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method includes refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol, followed by purification techniques such as chromatography. This process yields the desired compound with high purity and yield, often exceeding 80% .

Key Synthetic Route

  • Reagents : 6-bromo-4-chloroquinoline, 3-(difluoromethyl)aniline, ethanol.
  • Procedure : Reflux for 16 hours, followed by purification via chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus15.625 - 62.5Comparable to Bacitracin
Escherichia coli125Similar to Gentamicin
Methicillin-resistant S. aureus (MRSA)62.5 - 125Effective against clinical isolates

The mechanism of action appears to involve the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound's ability to induce apoptosis in these cell lines was confirmed through assays measuring caspase activation and DNA fragmentation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The presence of the difluoromethyl group enhances its lipophilicity and potentially improves its interaction with biological targets compared to other quinolines lacking this group.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Similarity Index
3-Bromo-8-(trifluoromethyl)quinolineC10H6BrF30.96
6-Bromo-8-(trifluoromethyl)quinolineC10H6BrF30.92
4-Bromo-8-(trifluoromethyl)quinolineC10H6BrF30.90

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities.

Case Study: Antimicrobial Efficacy Against MRSA

A recent study evaluated the efficacy of this compound against MRSA strains isolated from clinical samples. The compound demonstrated a MIC range of 62.5 to 125 μg/mL, indicating substantial activity against resistant strains. Furthermore, it exhibited moderate-to-good antibiofilm activity, making it a candidate for further development as an anti-MRSA agent .

Case Study: Cancer Cell Line Inhibition

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations of this compound resulted in significant growth inhibition and induced apoptosis, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-(difluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and functionalization of the quinoline scaffold. A two-step protocol is common:

Bromination : Introduce bromine at the 6-position using brominating agents like NBS (N-bromosuccinimide) in acetic acid under reflux (80–90°C) .

Difluoromethylation : Utilize chlorodifluoromethane (ClCF₂H) or difluoromethyl triflate [(CF₂HOTf)] via nucleophilic substitution or transition metal-catalyzed coupling at the 3-position .
Critical Factors : Temperature control during bromination prevents over-halogenation, while anhydrous conditions in difluoromethylation minimize hydrolysis byproducts. Purity (>95%) is confirmed via HPLC and ¹⁹F NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and confirm the difluoromethyl group (¹⁹F NMR: δ -80 to -90 ppm, split due to coupling with adjacent protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 284.0) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between quinoline and difluoromethyl groups) .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms due to quinoline’s π-π stacking and halogen bonding potential .
  • Antimicrobial Screening : Use MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of CF₂H enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the bulky CF₂H group may reduce reaction rates compared to non-fluorinated analogs. DFT studies (PBE/3-21G) show a 15% decrease in activation energy for CF₂H-substituted vs. CH₃-substituted quinolines .

Q. How can contradictory data on its metabolic stability be resolved?

Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 2–8 hours across studies) arise from assay conditions:

  • Species Variability : Human vs. rodent CYP450 isoforms metabolize quinolines differently.
  • Co-Solvent Effects : >1% DMSO in incubation media artificially stabilizes the compound .
    Methodological Solution : Standardize assays using pooled human liver microsomes and LC-MS/MS quantification with deuterated internal standards .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG ≈ -9.2 kcal/mol).
  • MD Simulations (AMBER) : Assess stability of halogen bonds between bromine and backbone carbonyls over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett σₚ values) with IC₅₀ data for lead optimization .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions during difluoromethylation to avoid hydrolysis.
  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve overlapping peaks.
  • Validate metabolic stability assays with isotope-labeled analogs to minimize variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.